molecular formula C12H8BrNOS B13918853 7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol CAS No. 1048922-34-4

7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol

Cat. No.: B13918853
CAS No.: 1048922-34-4
M. Wt: 294.17 g/mol
InChI Key: DPLMMHJMAWPDSN-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol is a heterocyclic compound that contains bromine, methyl, and thiazole groups attached to a naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol typically involves the reaction of 2-methyl-naphtho[1,2-d]thiazol-5-ol with a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-naphtho[1,2-d]thiazol-5-ol: Lacks the bromine atom, which can affect its reactivity and biological activity.

    7-Chloro-2-methyl-naphtho[1,2-d]thiazol-5-ol: Contains a chlorine atom instead of bromine, leading to different chemical and biological properties.

    7-Iodo-2-methyl-naphtho[1,2-d]thiazol-5-ol:

Uniqueness

7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol is unique due to the presence of the bromine atom, which can enhance its reactivity and potential biological activities compared to its analogs. The bromine atom can also facilitate further functionalization and derivatization, making it a valuable compound for various applications .

Properties

CAS No.

1048922-34-4

Molecular Formula

C12H8BrNOS

Molecular Weight

294.17 g/mol

IUPAC Name

7-bromo-2-methylbenzo[e][1,3]benzothiazol-5-ol

InChI

InChI=1S/C12H8BrNOS/c1-6-14-12-8-3-2-7(13)4-9(8)10(15)5-11(12)16-6/h2-5,15H,1H3

InChI Key

DPLMMHJMAWPDSN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C3=C2C=CC(=C3)Br)O

Origin of Product

United States

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